molecular formula C13H22N2O3 B14268517 6-(4,5-Diamino-2-methoxyphenoxy)hexan-1-OL CAS No. 184680-50-0

6-(4,5-Diamino-2-methoxyphenoxy)hexan-1-OL

Cat. No.: B14268517
CAS No.: 184680-50-0
M. Wt: 254.33 g/mol
InChI Key: PQMWKGMBQCRIHD-UHFFFAOYSA-N
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Description

6-(4,5-Diamino-2-methoxyphenoxy)hexan-1-OL is an organic compound with the molecular formula C13H22N2O3. It consists of a hexanol molecule with an added 6-(4,5-diamino-2-methoxyphenoxy) group. This compound is known for its applications in various industrial processes, including its use as a solvent and in the production of perfumes and flavorings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,5-Diamino-2-methoxyphenoxy)hexan-1-OL typically involves the reaction of 4,5-diamino-2-methoxyphenol with 1-bromohexane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the alkyl halide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4,5-Diamino-2-methoxyphenoxy)hexan-1-OL can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Alkylated or acylated phenolic derivatives.

Scientific Research Applications

6-(4,5-Diamino-2-methoxyphenoxy)hexan-1-OL has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of perfumes, flavorings, and other industrial products.

Mechanism of Action

The mechanism of action of 6-(4,5-Diamino-2-methoxyphenoxy)hexan-1-OL involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,5-Diamino-2-methoxyphenol: A precursor in the synthesis of 6-(4,5-Diamino-2-methoxyphenoxy)hexan-1-OL.

    1-Hexanol: The hexanol backbone of the compound.

    Quinones: Oxidized derivatives of the compound.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

184680-50-0

Molecular Formula

C13H22N2O3

Molecular Weight

254.33 g/mol

IUPAC Name

6-(4,5-diamino-2-methoxyphenoxy)hexan-1-ol

InChI

InChI=1S/C13H22N2O3/c1-17-12-8-10(14)11(15)9-13(12)18-7-5-3-2-4-6-16/h8-9,16H,2-7,14-15H2,1H3

InChI Key

PQMWKGMBQCRIHD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)N)N)OCCCCCCO

Origin of Product

United States

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